![molecular formula C8H10O B14620451 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)- CAS No. 58001-94-8](/img/structure/B14620451.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-, also known as 5-Norbornene-2-carboxaldehyde, is an organic compound with the molecular formula C8H10O. It is a bicyclic compound featuring a norbornene skeleton with an aldehyde functional group at the second carbon position. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acrolein, followed by oxidation of the resulting adduct . The reaction conditions typically include:
Diels-Alder Reaction: Cyclopentadiene and acrolein are reacted at room temperature or slightly elevated temperatures.
Oxidation: The adduct is oxidized using reagents such as potassium permanganate or chromium trioxide to yield the aldehyde.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde often involves large-scale Diels-Alder reactions followed by efficient oxidation processes. The use of continuous flow reactors and optimized catalysts can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This reactivity makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Propiedades
Número CAS |
58001-94-8 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2/t6-,7+,8+/m0/s1 |
Clave InChI |
AJIBZRIAUXVGQJ-XLPZGREQSA-N |
SMILES isomérico |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C=O |
SMILES canónico |
C1C2CC(C1C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


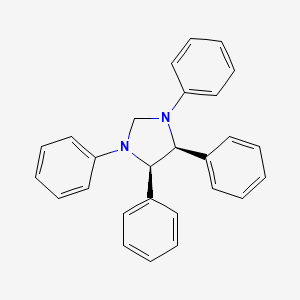
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
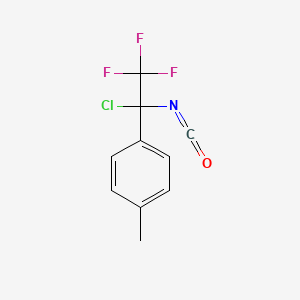
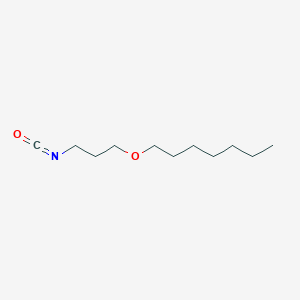
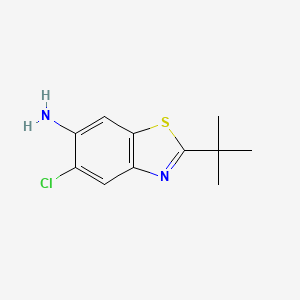
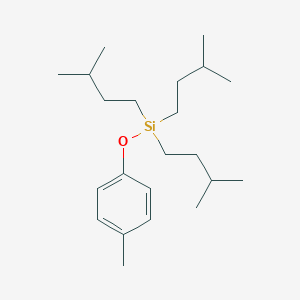
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
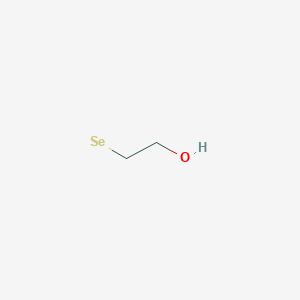
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)

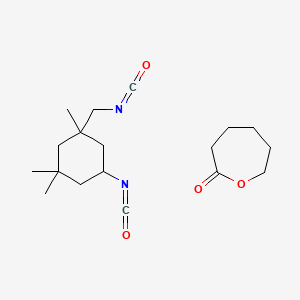
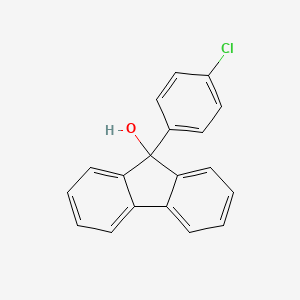
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
